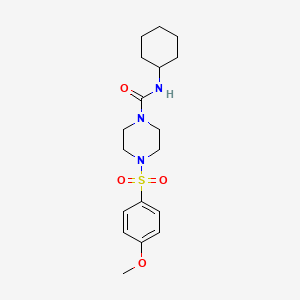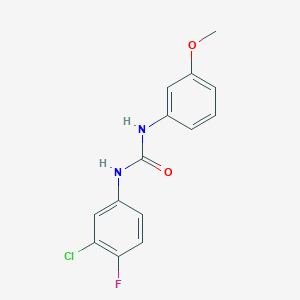
N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexyl group, a methoxybenzenesulfonyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride to form N-cyclohexyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOTHIOAMIDE
- N-HYDROXY-1-(4-METHOXYPHENYL)SULFONYL-4-BENZYLOXYCARBONYL-PIPERAZINE-2-CARBOXAMIDE
Uniqueness
N-CYCLOHEXYL-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-16-7-9-17(10-8-16)26(23,24)21-13-11-20(12-14-21)18(22)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLHYLBYQOYFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE](/img/structure/B5262363.png)
![N-benzyl-N'-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]sulfamide](/img/structure/B5262366.png)
![2-methoxy-N-{[1-(3,4,5-trifluorobenzyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B5262371.png)
![(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B5262395.png)
![4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride](/img/structure/B5262396.png)
![2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5262406.png)
![N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide](/img/structure/B5262411.png)
![2-(4-chloro-2-fluorophenyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}acetamide](/img/structure/B5262417.png)

![4-chloro-N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5262435.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-pyrazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5262439.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5262452.png)
![2-cyanobenzyl 2-chloro-5-{5-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5262463.png)
![N,3-diisopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5262467.png)
